![molecular formula C14H13F3N2OS B12946564 3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one CAS No. 60725-93-1](/img/structure/B12946564.png)
3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexahydroimidazo[1,5-a]pyridin-1(5H)-one core
Méthodes De Préparation
The synthesis of 3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the hexahydroimidazo[1,5-a]pyridin-1(5H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions.
Final assembly: The final step involves the coupling of the trifluoromethylated phenyl ring with the hexahydroimidazo[1,5-a]pyridin-1(5H)-one core under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone: Shares the trifluoromethyl phenyl group but has a different core structure.
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine: Another compound with a trifluoromethyl group, used in anticancer research.
The uniqueness of 3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60725-93-1 |
|---|---|
Formule moléculaire |
C14H13F3N2OS |
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
3-sulfanylidene-2-[3-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C14H13F3N2OS/c15-14(16,17)9-4-3-5-10(8-9)19-12(20)11-6-1-2-7-18(11)13(19)21/h3-5,8,11H,1-2,6-7H2 |
Clé InChI |
HVSSGGGPXWLUJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



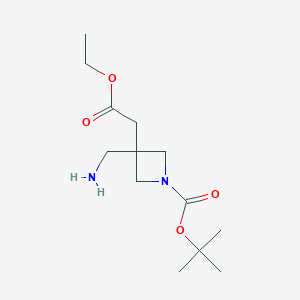
![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
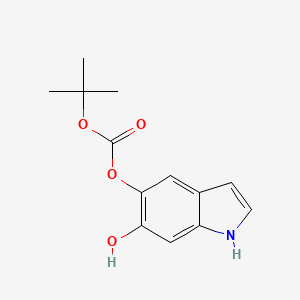
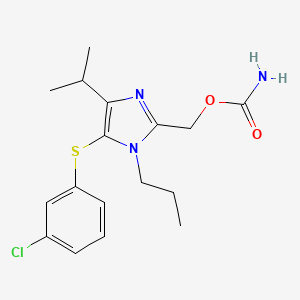


![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
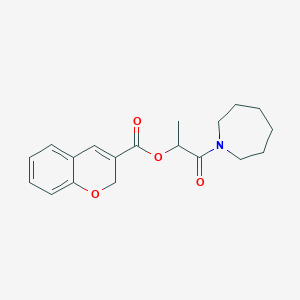
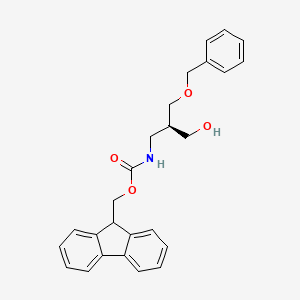

![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
